2-amino-N-benzhydrylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-amino-N-benzhydrylacetamide” could not be found in the available sources .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the available sources .Scientific Research Applications
Stereoselective Intestinal Transport
2-amino-N-benzhydrylacetamide, referenced through its derivative N-[4-[[(2,4-diamino-6-pterdinyl)methyl]amino]benzoyl]-l/d-glutamic acid (l/d-AMT), has been part of investigational studies for its oral uptake and safety. The studies, particularly focusing on l/d-AMT, have demonstrated stereoselective absorption of enantiomers, hinting at the involvement of proton-coupled folate transporter (PCFT) in the mechanism of intestinal absorption. These findings underline the potential of such compounds in medical applications, particularly due to their enantiomer-specific interactions and absorptive properties in biological systems (Menter et al., 2012).
Mechanism of Action
Target of Action
The compound 2-amino-N-benzhydrylacetamide, also known as N1-(Diphenylmethyl)glycinamide, has been identified to primarily target two key proteins: Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal function and lead to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by this compound affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC is involved in the regulation of gene expression, so its inhibition can lead to changes in the transcription of various genes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and gene expression. By inhibiting Bcr-Abl, the compound can suppress pathways that promote cell growth and survival, potentially leading to the death of cancer cells . By inhibiting HDAC, the compound can alter the transcription of various genes, leading to changes in protein production and cellular functions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its amino and amide functional groups . These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity .
Cellular Effects
Preliminary studies suggest that the compound may have antiproliferative activities against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-benzhydrylacetamide is not well-defined . It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models . Future studies should investigate how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-amino-N-benzhydrylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLBENYRHCCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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